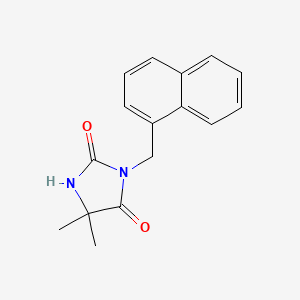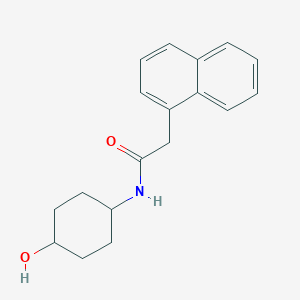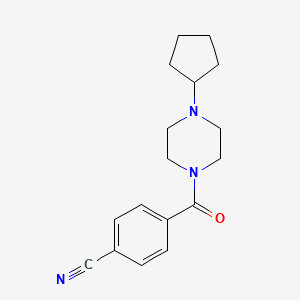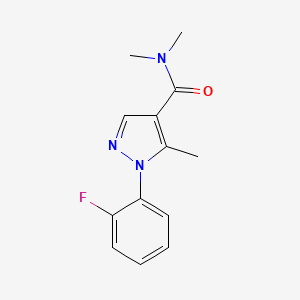
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as Ro 15-4513, it is a potent and selective antagonist of the GABA(A) receptor.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding leads to the inhibition of GABAergic neurotransmission, which results in the reduction of anxiety and sedation. Additionally, this compound has been shown to enhance the activity of glutamatergic neurons, which are involved in learning and memory.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been reported to reduce anxiety and sedation in animal models, and to improve cognitive function in humans. Additionally, this compound has been shown to have anticonvulsant and antiepileptic effects, which may be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione in lab experiments is its potency and selectivity as a GABA(A) receptor antagonist. This allows for precise and targeted manipulation of GABAergic neurotransmission. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione. One area of interest is its potential use in the treatment of anxiety disorders and insomnia. Additionally, this compound may have applications in the treatment of epilepsy and other neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione involves the reaction of 1-naphthaldehyde with 2-amino-2-methylpropan-1-ol in the presence of acetic acid. The resulting product is then treated with triethylorthoformate and hydrochloric acid to obtain the final compound. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the GABA(A) receptor, which is involved in the regulation of anxiety, sedation, and sleep. Therefore, this compound has been investigated for its potential use in the treatment of anxiety disorders and insomnia.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2)14(19)18(15(20)17-16)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSUPYPWZACQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(naphthalen-1-ylmethyl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)


![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)